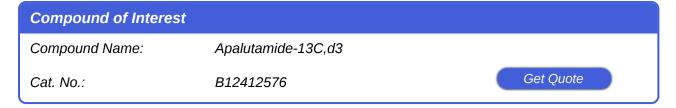


# Technical Guide: Physicochemical Properties of Apalutamide-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **Apalutamide-13C,d3**, an isotopically labeled version of the potent androgen receptor inhibitor, apalutamide. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug development, bioanalytical studies, and metabolic research involving this compound.

## **Core Physical and Chemical Properties**

**Apalutamide-13C,d3** is a stable, isotopically labeled analog of apalutamide, designed for use as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.

### **Data Summary**

The following table summarizes the key quantitative physical and chemical properties of **Apalutamide-13C,d3**.



Property	Value	Reference
Chemical Formula	C <sub>20</sub> <sup>13</sup> CH <sub>12</sub> D <sub>3</sub> F <sub>4</sub> N <sub>5</sub> O <sub>2</sub> S	[1]
Molecular Weight	481.45 g/mol	[1][2]
Appearance	White to off-white solid	[1][2]
Chemical Purity (by HPLC)	≥98.7%	[1]
Isotopic Purity (¹³C)	≥99 atom %	[1]
Isotopic Purity (D)	≥99 atom %	[1]
Solubility	Soluble in DMSO (50 mg/mL with ultrasonic and warming)	[2]
Melting Point	Not explicitly reported for the labeled compound. Unlabeled apalutamide has a melting point of 190-192°C.	
Storage and Stability	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[2]

## **Experimental Protocols**

Detailed experimental protocols for the de novo characterization of **Apalutamide-13C,d3** are not extensively published. However, based on standard analytical practices for isotopically labeled compounds and methods described for apalutamide, the following methodologies are recommended for its characterization.

## Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the identity and determine the chemical purity of **Apalutamide-13C,d3**.

Methodology:



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve adequate separation of the main peak from any impurities.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of apalutamide (e.g., 270 nm).
- Sample Preparation: A stock solution of Apalutamide-13C,d3 is prepared in a suitable solvent such as DMSO or acetonitrile and then diluted with the mobile phase to an appropriate concentration.
- Analysis: The retention time of the main peak is compared to a reference standard of unlabeled apalutamide to confirm identity (a slight shift may be observed due to the isotopic labeling). Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

## Isotopic Purity and Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic purity of **Apalutamide-13C,d3**.

#### Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., electrospray ionization ESI).
- Sample Introduction: The sample can be introduced via direct infusion or by coupling the MS to an HPLC system as described above.

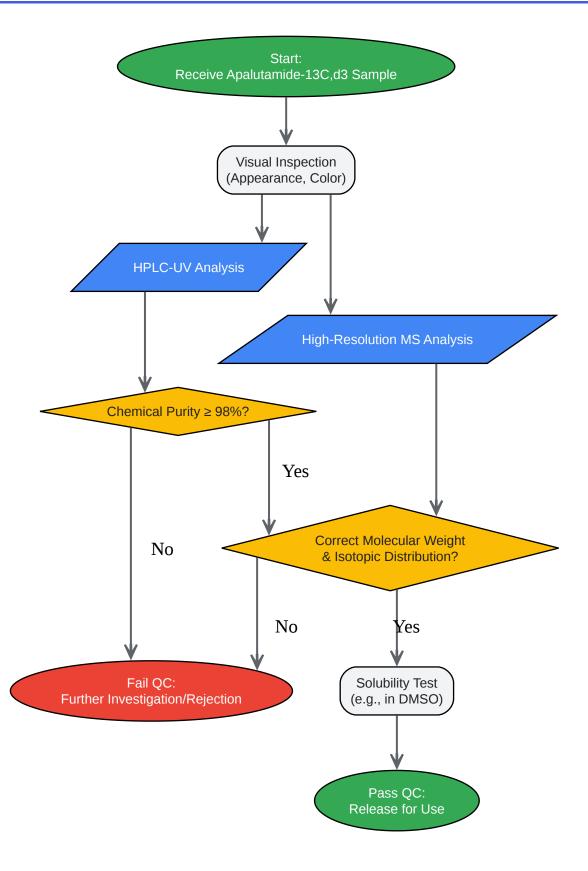


- MS Parameters: The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a relevant m/z range to include the expected molecular ions.
- Analysis: The exact mass of the [M+H]<sup>+</sup> ion is measured and compared to the theoretical
  exact mass of Apalutamide-13C,d3. The isotopic distribution of the molecular ion cluster is
  analyzed to confirm the number and incorporation of <sup>13</sup>C and deuterium atoms. The relative
  abundance of the ion corresponding to the unlabeled compound is used to calculate the
  isotopic purity.

# Visualizations Apalutamide Signaling Pathway

Apalutamide functions as a potent antagonist of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. The following diagram illustrates the mechanism of action of apalutamide in inhibiting the AR signaling pathway.





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